![molecular formula C9H7NO2S B1500322 4-Methylbenzo[d]thiazole-2-carboxylic acid CAS No. 3507-47-9](/img/structure/B1500322.png)
4-Methylbenzo[d]thiazole-2-carboxylic acid
Overview
Description
4-Methylbenzo[d]thiazole-2-carboxylic acid is a heterocyclic compound featuring a benzothiazole core substituted with a methyl group at the 4-position and a carboxylic acid group at the 2-position. This structure confers unique physicochemical properties, including moderate polarity due to the carboxylic acid moiety and enhanced aromatic stability from the fused benzene-thiazole system. It serves as a critical intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors and anticancer agents . The compound’s synthesis typically involves cyclization reactions of substituted thioureas or halo-substituted precursors, as exemplified by protocols involving hydrolysis of ethyl esters under basic conditions .
Mechanism of Action
Target of Action
Thiazole derivatives, which include 4-methylbenzo[d]thiazole-2-carboxylic acid, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This characteristic allows the thiazole ring to undergo electrophilic substitution and nucleophilic substitution , which could be part of the interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of this compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
The solubility properties of thiazole derivatives could be influenced by environmental factors such as ph and temperature .
Biochemical Analysis
Biochemical Properties
4-Methylbenzo[d]thiazole-2-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with enzymes such as superoxide dismutase and glutathione peroxidase suggests its potential antioxidant properties . Additionally, its binding to specific proteins can modulate their activity, leading to various biochemical outcomes.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to affect the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to combat oxidative damage . Furthermore, it can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of enzymes involved in the production of reactive oxygen species, thereby reducing oxidative stress . Additionally, it can modulate gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cellular defense mechanisms.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are crucial factors that influence its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biochemical activity . Its degradation products can also have significant biological effects, necessitating careful monitoring during long-term studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced antioxidant activity and improved cellular function . At higher doses, it can induce toxic effects, including oxidative damage and cellular apoptosis. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For instance, the compound can modulate the activity of enzymes involved in the tricarboxylic acid cycle, leading to changes in metabolite levels and energy production . Additionally, its interaction with cofactors such as NADH and FADH2 can influence the overall metabolic flux.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes, allowing for its accumulation in specific cellular compartments . Additionally, its binding to intracellular proteins can influence its localization and distribution, affecting its overall biological activity.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through post-translational modifications and targeting signals . This localization can enhance its interaction with specific biomolecules, leading to more pronounced biological effects.
Biological Activity
4-Methylbenzo[d]thiazole-2-carboxylic acid is a thiazole derivative that has garnered attention for its diverse biological activities. This compound interacts with various biochemical pathways and molecular targets, leading to potential therapeutic applications in areas such as cancer treatment, neuroprotection, and metabolic disorders.
Target Interactions
Thiazole derivatives, including this compound, exhibit a range of biological activities through their interaction with enzymes and proteins. These interactions can lead to enzyme inhibition or activation, affecting cellular processes significantly. For example, the compound has shown potential in inhibiting enzymes like superoxide dismutase and glutathione peroxidase, suggesting antioxidant properties that may mitigate oxidative stress in cells.
Biochemical Pathways
The compound is involved in several metabolic pathways. It modulates the activity of enzymes related to the tricarboxylic acid (TCA) cycle, influencing energy production and metabolite levels within cells. Moreover, it has been demonstrated to affect gene expression related to oxidative stress responses, enhancing cellular resilience against oxidative damage.
Biological Activities
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Antioxidant Activity
The compound's ability to inhibit reactive oxygen species production positions it as a potential antioxidant agent. This property is crucial for combating oxidative stress-related diseases. -
Anticancer Potential
Research indicates that this compound may have anticancer properties. Studies involving various cancer cell lines have shown that thiazole derivatives can induce cytotoxic effects. For instance, certain derivatives have been reported to exhibit IC50 values lower than established chemotherapeutic agents like doxorubicin .Compound Cell Line IC50 (µM) Mechanism of Action 13 A-431 < 1 Inhibition of Bcl-2 protein 9 HepG-2 1.61 Cytotoxicity via apoptosis 10 Jurkat 1.98 Induction of cell cycle arrest -
Neuroprotective Effects
The compound has been explored for its potential in neuroprotection, particularly against Alzheimer's disease. Its structural analogs have demonstrated significant acetylcholinesterase inhibitory activity, suggesting a role in enhancing acetylcholine levels in the brain .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
- Study on Anticancer Activity : A study evaluated the effects of thiazole derivatives on HepG-2 liver cancer cells, revealing that specific modifications in structure significantly enhanced antiproliferative activity compared to traditional chemotherapeutics .
- Neuroprotective Study : In vitro assays showed that compounds derived from thiazole effectively inhibited acetylcholinesterase (AChE), with one derivative exhibiting an IC50 value of 2.7 µM, indicating strong potential for Alzheimer’s treatment .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates moderate solubility in various solvents which influences its bioavailability and distribution within biological systems. Toxicological studies are essential to evaluate the safety profile of this compound, especially concerning long-term exposure and potential side effects.
Scientific Research Applications
Antioxidant Properties
MBTCA exhibits notable antioxidant properties by modulating oxidative stress pathways. It has been shown to inhibit enzymes that produce reactive oxygen species (ROS), thus reducing oxidative damage in cells. This activity is crucial for protecting cellular integrity and function.
Anticancer Potential
Research indicates that MBTCA and its derivatives have cytotoxic effects on various cancer cell lines. The compound has demonstrated the ability to induce apoptosis and cell cycle arrest, making it a candidate for further development in cancer therapy.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
MBTCA | A-431 | <1 | Inhibition of Bcl-2 protein |
MBTCA | HepG-2 | 1.61 | Cytotoxicity via apoptosis |
MBTCA | Jurkat | 1.98 | Induction of cell cycle arrest |
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly against neurodegenerative diseases like Alzheimer's. Its structural analogs have been reported to inhibit acetylcholinesterase (AChE), which can enhance acetylcholine levels in the brain, potentially improving cognitive function.
Anticancer Activity Study
A study evaluated MBTCA's effects on HepG-2 liver cancer cells, revealing that structural modifications significantly enhanced its antiproliferative activity compared to traditional chemotherapeutics .
Neuroprotection Research
In vitro assays demonstrated that MBTCA derivatives effectively inhibited AChE, with one derivative exhibiting an IC50 value of 2.7 µM, indicating strong potential for Alzheimer's treatment .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of MBTCA indicates moderate solubility in various solvents, influencing its bioavailability. Toxicological assessments are vital to determine the safety profile concerning long-term exposure and potential side effects.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-Methylbenzo[d]thiazole-2-carboxylic acid, and what reagents are critical for its preparation?
- Methodological Answer : The synthesis typically involves condensation reactions using substituted benzaldehydes or α-haloketones with thiourea derivatives. For example, refluxing 4-amino-triazole derivatives with benzaldehyde in ethanol under acidic conditions (glacial acetic acid) yields thiazole intermediates . Oxidation or functionalization steps (e.g., using hydrogen peroxide or LiAlH4) may follow to introduce the carboxylic acid group. Solvent choice (e.g., absolute ethanol) and reaction time (4+ hours) significantly impact yield .
Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation, particularly to confirm the methyl and carboxylic acid substituents. High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) can monitor reaction progress and purity . Polarization studies (e.g., Tafel plots) are also used if the compound is investigated for corrosion inhibition, as seen in analogous thiazole-2-carboxylic acid derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield and selectivity of this compound?
- Methodological Answer :
- Temperature : Elevated temperatures (80–100°C) during condensation improve reaction kinetics but may require inert atmospheres to prevent oxidation .
- Catalysts : Acidic catalysts (e.g., glacial acetic acid) facilitate cyclization, while bases like DBU (1,8-diazabicycloundec-7-ene) aid in dehydrogenation steps for aromatic thiazole formation .
- Purification : Column chromatography with polar solvents (e.g., ethyl acetate/hexane mixtures) effectively isolates the product from byproducts like unreacted aldehydes .
Q. What mechanistic insights explain the biological activity of this compound, particularly in enzyme inhibition?
- Methodological Answer : The compound’s thiazole ring and carboxylic acid group enable electron donation to metal surfaces or biological targets. For instance, nitrogen and sulfur atoms in the thiazole ring coordinate with metal ions (e.g., copper in corrosion studies) or enzyme active sites (e.g., ubiquitin-specific peptidases), forming protective or inhibitory complexes . Computational modeling (e.g., molecular docking) can predict binding affinities to targets like USP7, a cancer-related protease .
Q. How should researchers address contradictions in reported biological efficacies of thiazole derivatives?
- Methodological Answer : Discrepancies often arise from substituent effects or assay conditions. For example:
- Structural Variations : Methyl groups at the 4-position may enhance lipophilicity and membrane permeability compared to chlorine or methoxy substituents .
- Assay Design : Standardize cell lines (e.g., HepG2 for anticancer studies) and control pH/temperature to ensure reproducibility. Comparative studies using derivatives like 4-cyclopropyl-2-methylthiazole-5-carboxylic acid can isolate structure-activity relationships .
Q. What experimental protocols are used to evaluate this compound as a corrosion inhibitor?
- Methodological Answer :
- Weight Loss Method : Immerse polished copper coupons in 1M HCl with/without the inhibitor. Measure mass loss over time to calculate inhibition efficiency (%) .
- Electrochemical Polarization : Generate Tafel curves in a three-electrode system to assess anodic/cathodic behavior. Higher polarization resistance indicates effective surface adsorption .
- Adsorption Isotherms : Fit data to Langmuir or Freundlich models to determine adsorption mechanism (physisorption vs. chemisorption) .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of benzothiazole derivatives allows for direct comparisons with 4-methylbenzo[d]thiazole-2-carboxylic acid. Below is a detailed analysis of key analogs:
Structural Analogs
Key Observations :
- Positional Isomerism : Shifting the methyl group from the 4- to 6-position (e.g., 6-methylbenzo[d]thiazole-2-carboxylic acid) alters electronic distribution, reducing bioactivity in kinase inhibition but enhancing thermal stability for material applications .
- Functional Group Modifications : Replacing the methyl group with methoxy (e.g., 4-methoxy-2-methylbenzo[d]thiazole-6-carboxylic acid) increases polarity and hydrogen-bonding capacity, improving antibacterial efficacy .
- Hybrid Structures : Compounds like 4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzoic acid exhibit dual aromatic systems, enhancing corrosion inhibition efficiency (up to 92% at 1 mM concentration) due to synergistic π-orbital interactions with metal surfaces .
Physicochemical Properties
- Solubility : The carboxylic acid group enhances aqueous solubility (logP ~1.2) compared to ester or amide derivatives (logP ~2.5–3.0) .
- Thermal Stability: Methyl and methoxy substituents increase melting points (e.g., this compound: 215–217°C vs. non-substituted analogs: 180–185°C) .
Research Findings and Trends
Recent studies highlight the versatility of this compound in drug discovery, with ongoing optimization of substituents to enhance pharmacokinetic profiles. For instance, replacing the carboxylic acid with a thiazole ring (e.g., 5-(1H-benzo[d]imidazol-2-yl)thiazole-2-carboxylic acid) improves blood-brain barrier penetration for CNS-targeted therapies . Conversely, industrial applications prioritize cost-effective synthesis routes for corrosion inhibitors, favoring one-pot methodologies .
Properties
IUPAC Name |
4-methyl-1,3-benzothiazole-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c1-5-3-2-4-6-7(5)10-8(13-6)9(11)12/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZSALMHZWEKSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10663382 | |
Record name | 4-Methyl-1,3-benzothiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10663382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3507-47-9 | |
Record name | 4-Methyl-1,3-benzothiazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10663382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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